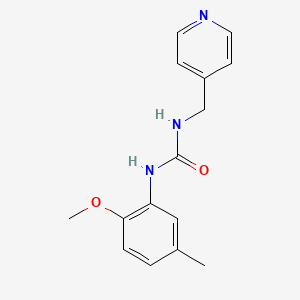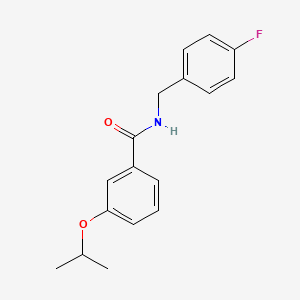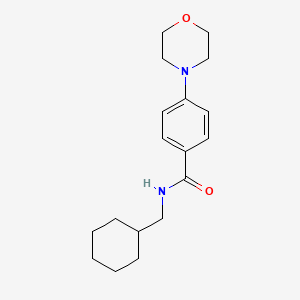
N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea, also known as MPMU, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been investigated for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用机制
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth, proliferation, and survival. N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea has been found to inhibit the activity of several enzymes and proteins, including protein kinase C, phosphatidylinositol 3-kinase, and Akt, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea has been found to have various biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and anti-inflammatory properties. N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the inhibition of tumor growth and proliferation. In neurology, N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea has been found to protect neurons from oxidative stress and neurotoxicity, which can contribute to the development of neurodegenerative diseases. In immunology, N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of autoimmune disorders.
实验室实验的优点和局限性
One of the advantages of using N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea is also relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective option for research studies. However, one of the limitations of using N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea is not fully understood, which can make it challenging to design experiments that target specific pathways or mechanisms.
未来方向
There are several potential future directions for research involving N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea. One area of interest is the development of N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea analogs with improved solubility and bioavailability, which could enhance its therapeutic potential. Another area of interest is the investigation of N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea in combination with other drugs or therapies, which could improve its efficacy and reduce potential side effects. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea and its potential applications in various fields of medicine.
合成方法
N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea can be synthesized through a multi-step process that involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 4-pyridinemethanol in the presence of a base catalyst. The resulting intermediate is then treated with urea to yield the final product, N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea. This method has been optimized for high yield and purity and has been used in various research studies.
科学研究应用
N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea has been investigated for its potential therapeutic applications in various fields, including oncology, neurology, and immunology. In oncology, N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In neurology, N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(2-methoxy-5-methylphenyl)-N'-(4-pyridinylmethyl)urea has been investigated for its anti-inflammatory properties and potential use in the treatment of autoimmune disorders.
属性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-3-4-14(20-2)13(9-11)18-15(19)17-10-12-5-7-16-8-6-12/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACIWLOYOCUEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5397594.png)
![2-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}-5-(1H-tetrazol-1-yl)phenol](/img/structure/B5397621.png)
![N-{2-[2-(4-pyridinyl)-1,3-thiazol-4-yl]ethyl}-2-morpholinecarboxamide hydrochloride](/img/structure/B5397632.png)
![2-[(4-fluorobenzyl)thio]-5-methoxy-1H-benzimidazole](/img/structure/B5397633.png)
![ethyl {[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5397635.png)
![4-[4-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5397640.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-thieno[2,3-d]pyrimidin-4-yl-1,4-diazepan-5-one](/img/structure/B5397645.png)
![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5397659.png)
![1-(3-phenyl-2-propen-1-yl)-4-{[1-(2-thienylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B5397662.png)

![N-(2-chlorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5397688.png)
![3-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5397690.png)

![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5397705.png)